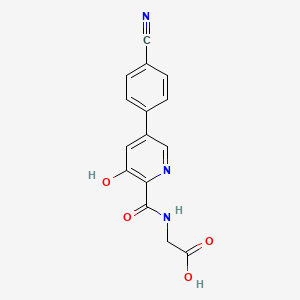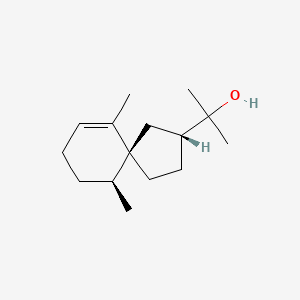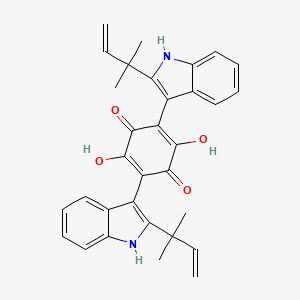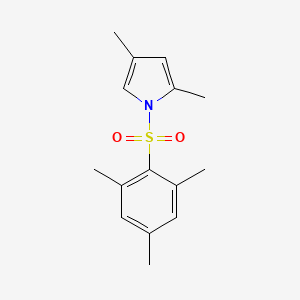
2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole
Descripción general
Descripción
2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole is a chemical compound with the molecular formula C15H19NO2S and a molecular weight of 277.4 g/mol1. It is a selective inhibitor of the exchange protein directly activated by cAMP 2 (Epac2) with an IC50 value of 300 nM1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the reaction of dimethyl acetylenedicarboxylate (DMAD) with 3- and 5-methyl-1-aryl-1,2-dihydrophosphinine oxides followed different routes2.Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole is complex due to the presence of multiple functional groups. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. However, similar compounds have been studied. For example, the reaction of 1-(2,4,6-trimethylphenyl)-1,2-dihydrophosphinine 1-oxides with dimethyl acetylenedicarboxylate followed different routes2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. However, it is known that its molecular formula is C15H19NO2S and it has a molecular weight of 277.4 g/mol1.Aplicaciones Científicas De Investigación
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Compounds like “2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole” could potentially be used in the synthesis of other complex organic compounds .
- Method : The exact method would depend on the specific reaction, but it could involve various organic synthesis techniques such as condensation reactions, substitution reactions, or addition reactions .
- Results : The results would vary depending on the specific reaction, but the goal would typically be to synthesize a desired compound in high yield and purity .
-
Pharmaceuticals
- Field : Medicinal Chemistry
- Application : Similar compounds have been found in many important synthetic drug molecules .
- Method : These compounds could be synthesized and then tested for biological activity using various in vitro and in vivo assays .
- Results : The results would depend on the specific biological activity being tested, but could include data on the compound’s efficacy, toxicity, and pharmacokinetics .
Safety And Hazards
The safety and hazards associated with 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. It is always recommended to handle chemical compounds with care and appropriate safety measures.
Direcciones Futuras
The future directions for the study and application of 2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole are not well-documented. However, given its role as a selective inhibitor of Epac2, it may have potential applications in biomedical research1.
Propiedades
IUPAC Name |
2,4-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10-6-12(3)15(13(4)7-10)19(17,18)16-9-11(2)8-14(16)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZWZVLPIMHLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C=C2C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



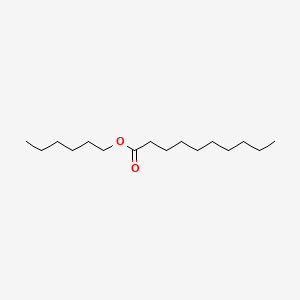
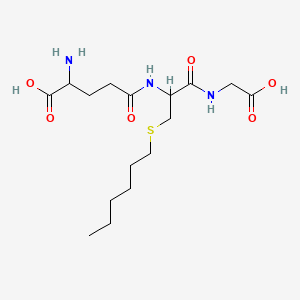
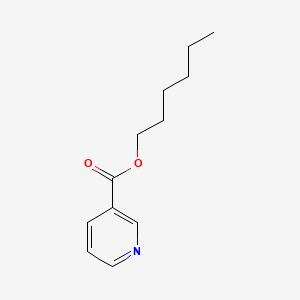
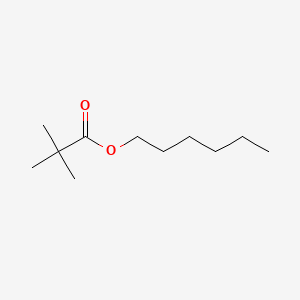
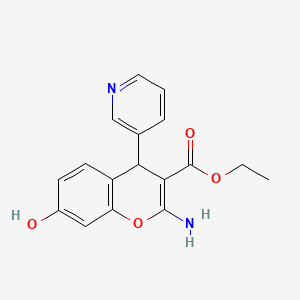
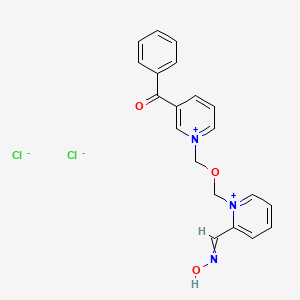
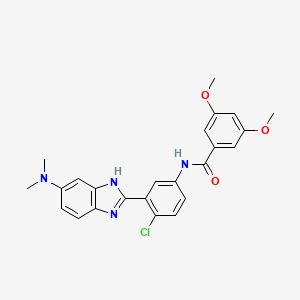
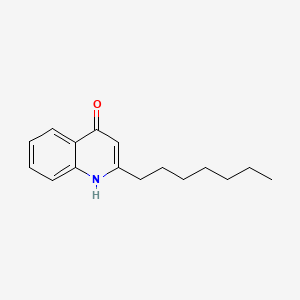
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
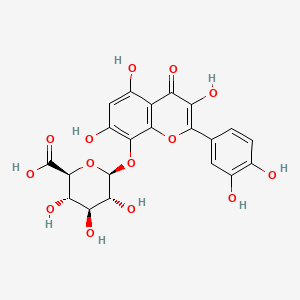
![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)
